molecular formula C25H21BrClN5OS B11656425 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11656425
M. Wt: 554.9 g/mol
InChI Key: BGQOYEQTEYBPHM-OGLMXYFKSA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of multiple aromatic rings, a triazole ring, and various substituents including bromine, chlorine, and methyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone (in this case, 3-bromobenzaldehyde) to form the corresponding hydrazone.

    Formation of the triazole ring: The triazole ring is typically formed via a cyclization reaction involving an appropriate precursor such as a thiosemicarbazide derivative.

    Substitution reactions: The final compound is obtained by introducing the various substituents (chlorine, methyl, etc.) through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions may target the hydrazone linkage or the triazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydrazides or triazoles.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, hydrazides and triazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple aromatic rings and substituents may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The unique combination of substituents (bromine, chlorine, methyl) and the specific arrangement of aromatic rings and triazole ring in N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H21BrClN5OS

Molecular Weight

554.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21BrClN5OS/c1-16-6-12-22(13-7-16)32-24(18-8-10-21(27)11-9-18)30-31-25(32)34-15-23(33)29-28-17(2)19-4-3-5-20(26)14-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+

InChI Key

BGQOYEQTEYBPHM-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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